(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one
Description
This compound is a structurally complex molecule featuring three key domains:
- Benzo[d][1,3]dioxol-5-yl group: A benzodioxole aromatic system known for metabolic stability and lipophilicity, often used in CNS-targeting drugs .
- Sulfonamide-linked 1,3,5-trimethylpyrazole: The sulfonyl group enhances solubility and binding affinity via polar interactions, while the methyl groups on the pyrazole may sterically modulate target engagement.
- (E)-prop-2-en-1-one: An α,β-unsaturated ketone in the E configuration, which confers rigidity and electronic properties suitable for covalent or non-covalent interactions .
Synthetic routes for analogous compounds (e.g., pyrazole-sulfonamide hybrids) involve diazepane sulfonation, pyrazole functionalization, and condensation reactions with α,β-unsaturated ketones, as seen in triazenylpyrazole precursor methodologies .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-15-21(16(2)23(3)22-15)31(27,28)25-10-4-9-24(11-12-25)20(26)8-6-17-5-7-18-19(13-17)30-14-29-18/h5-8,13H,4,9-12,14H2,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCRVQGPPFOOHQ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazole derivative. Its molecular formula is , with a molecular weight of approximately 446.54 g/mol. The compound exhibits various functional groups that contribute to its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit potent antioxidant properties. For instance, derivatives of pyrazole have shown significant radical scavenging activity in various assays such as DPPH and superoxide radical scavenging assays . This suggests that (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one may possess comparable antioxidant effects.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from studies on related pyrazole derivatives that exhibit inhibition of pro-inflammatory cytokines like TNF-alpha and IL-1β . Such activities are crucial for the development of therapeutics aimed at treating inflammatory diseases.
3. Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activities against various bacterial strains. The presence of the benzo[d][1,3]dioxole group is often associated with enhanced antimicrobial efficacy . Further studies are needed to evaluate the specific antimicrobial effects of this compound.
4. Neuroprotective Effects
Preliminary data suggest that compounds containing diazepane and pyrazole rings may provide neuroprotective benefits. They could potentially modulate pathways involved in neurodegenerative diseases through their ability to reduce oxidative stress and inflammation .
Synthesis Methods
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one has been achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time . The synthetic routes typically involve the condensation of appropriate precursors followed by functionalization steps to introduce the desired substituents.
Case Studies
Several case studies highlight the biological evaluation of related compounds:
Comparison with Similar Compounds
Compound A : (E)-1-(4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Structural Variation : Replaces benzodioxole with thiophene.
- Impact: Solubility: Thiophene’s smaller heterocycle may improve aqueous solubility compared to benzodioxole. Molecular Weight: 394.5 g/mol (vs. ~450–500 g/mol for benzodioxole analogue).
Compound B : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
- Structural Variation : Retains benzodioxole but replaces diazepane-sulfonamide with a dihydropyrazole and tert-butyl group.
- Pharmacokinetics: Absence of sulfonamide may reduce plasma protein binding and half-life.
Compound C : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Structural Variation: Incorporates thiazole and cyclopropane-carboxamide instead of diazepane and enone.
- Impact :
- Bioavailability : Thiazole and pyrrolidine groups may enhance membrane permeability but introduce metabolic liabilities.
- Target Selectivity : Cyclopropane’s strain could confer unique binding to enzymes like cyclooxygenase or kinases.
Pharmacological and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing (E)-configured enones fused with diazepane and pyrazole-sulfonyl moieties?
- Methodology : The compound can be synthesized via a multi-step approach:
Condensation : React benzo[d][1,3]dioxol-5-yl aldehyde with a diazepane-sulfonyl precursor under basic conditions to form the enone backbone.
Sulfonylation : Introduce the 1,3,5-trimethylpyrazole sulfonyl group using sulfonyl chlorides in anhydrous dichloromethane (DCM) .
Stereochemical Control : Ensure (E)-configuration by optimizing reaction temperature (e.g., reflux in ethanol) and using catalytic bases like triethylamine to minimize isomerization .
- Characterization : Confirm the (E)-configuration via -NROESY to detect spatial proximity between protons on the enone and diazepane rings .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Analytical Workflow :
High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., using ESI+ mode) to confirm the molecular formula.
Multinuclear NMR : Assign peaks for the benzo[d][1,3]dioxol ring (δ 5.9–6.1 ppm for methylenedioxy protons) and diazepane sulfonyl group (δ 3.2–3.8 ppm for CH groups) .
FTIR : Confirm sulfonyl (S=O stretch at ~1350–1300 cm) and enone (C=O at ~1680 cm) functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the pyrazole-sulfonyl group to the diazepane ring?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate factors like solvent polarity, temperature, and stoichiometry. For example:
- Key Variables : DCM vs. THF as solvents, molar ratios of sulfonyl chloride to diazepane (1.2:1 to 2:1).
- Outcome : Higher yields (>75%) are achieved in DCM with 1.5:1 molar ratio at 0°C to suppress side reactions .
Q. How should researchers address contradictory spectroscopic data during structural elucidation?
- Case Study : If -NMR shows unexpected peaks near δ 160 ppm (suggesting keto-enol tautomerism):
Variable Temperature NMR : Perform experiments at −40°C to stabilize the enol form and observe splitting patterns.
Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
X-Ray Crystallography : Resolve ambiguity by obtaining single crystals via slow evaporation in acetonitrile/water (80:20) .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- Protocol :
pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
Metabolic Stability : Use liver microsomes (e.g., human or rat) to assess CYP450-mediated oxidation. Detect metabolites via LC-MS/MS .
- Findings : The sulfonyl group enhances stability at neutral pH, but the enone moiety may undergo Michael addition in glutathione-rich environments .
Data Interpretation and Application
Q. How can researchers design assays to evaluate this compound’s interaction with biological targets (e.g., CNS receptors)?
- Binding Assays :
Radioligand Displacement : Use -labeled diazepam to test affinity for GABA receptors. Calculate IC via nonlinear regression .
Molecular Docking : Model interactions with the GABA α1 subunit (PDB ID: 6HUO) using AutoDock Vina. Prioritize poses with hydrogen bonds to Asn60 and hydrophobic contacts with Leu99 .
- Caveats : Structural analogs with benzodiazepine motifs show varied efficacy due to sulfonyl group polarity .
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
- Software Pipeline :
SwissADME : Predict solubility (LogS = −4.2) and blood-brain barrier penetration (BBB+ score: 0.85).
ProTox-II : Estimate hepatotoxicity (probability: 72%) based on structural alerts in the pyrazole-sulfonyl moiety .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Precautions :
Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
